molecular formula C13H19NO B1391679 Cyclopropylmethyl-(3-ethoxybenzyl)amine CAS No. 1179944-39-8

Cyclopropylmethyl-(3-ethoxybenzyl)amine

Cat. No. B1391679
M. Wt: 205.3 g/mol
InChI Key: VXHXUFBZZXHQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropylmethyl-(3-ethoxybenzyl)amine” is a laboratory chemical, often used for scientific research and development . It is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of amines like “Cyclopropylmethyl-(3-ethoxybenzyl)amine” can be achieved through various methods. One common method is the alkylation of ammonia or an alkylamine with a primary alkyl halide . Another method involves the use of azide ion, N3–, as the nucleophile for S N2 reaction with a primary or secondary alkyl halide .


Molecular Structure Analysis

Amines are organic compounds that contain a nitrogen atom with a lone pair of electrons. They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them . The specific molecular structure of “Cyclopropylmethyl-(3-ethoxybenzyl)amine” would require more specific information or a detailed structural analysis.


Chemical Reactions Analysis

Amines, including “Cyclopropylmethyl-(3-ethoxybenzyl)amine”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The physical properties of amines, such as boiling point, can vary depending on whether the amine is primary, secondary, or tertiary .

Scientific Research Applications

Structural and Activity Studies

Research on narcotic antagonists has involved the synthesis of N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates, including cyclopropylmethyl derivatives, to evaluate their role in narcotic antagonist action. These compounds were found to show some analgesic activity and marginal antagonist activity (Jacoby, Boon, Darling, & Willette, 1981).

Ring-Opening Reactions and Synthesis

Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Studies on the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions have revealed potential for synthesizing diverse substituted heterocycles and carbocycles (Archambeau, Miege, Meyer, & Cossy, 2015).

Intramolecular Amination

Intramolecular amination of cyclopropylmethyl cation, generated from bis(trichloroacetimidoyloxymethyl)cyclopropanes, has been explored for producing 1-amino-1-hydroxymethylcyclobutane derivatives. This process offers high diastereoselectivity and enables the formation of trans-cyclobutane derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Synthesis of Cyclopropyl Amines and Cyclopropanols

Research has shown that enamines can react with Et3Al and CH2I2 to form cyclopropyl amines. This demonstrates the efficiency of using aluminum carbenoids in the synthesis of cyclopropyl amines, offering an alternative to traditional cyclopropanation reagents (Kadikova et al., 2015).

Tetrahydro-1,3-Oxazepines Synthesis

The synthesis of tetrahydro-1,3-oxazepines involves the regioselective intramolecular amination of cyclopropylmethyl cation, leading to efficient production of trans-tetrahydro-1,3-oxazepines. This method allows for the transformation of the resulting oxazepines into homoallylamine derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Antimicrobial Agents Synthesis

A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial properties. These compounds showed potent antimicrobial activities, indicating their potential use in therapeutic applications (Raju et al., 2010).

Safety And Hazards

“Cyclopropylmethyl-(3-ethoxybenzyl)amine” is a laboratory chemical and should be handled with care. It is not intended for human or veterinary use . Specific safety data and hazard information should be referenced from its Safety Data Sheet .

Future Directions

The field of synthetic chemistry, which includes the study and synthesis of amines, continues to evolve. Future directions may involve improving synthetic efficiencies, making processes more environmentally friendly, and creating new molecules and materials .

properties

IUPAC Name

1-cyclopropyl-N-[(3-ethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(8-13)10-14-9-11-6-7-11/h3-5,8,11,14H,2,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHXUFBZZXHQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethyl-(3-ethoxybenzyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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